

N-Bromoacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	N-Bromoacetamide	
Cat. No.:	B1212595	Get Quote

Introduction

N-Bromoacetamide (NBA) is a versatile reagent in organic synthesis, primarily recognized for its role as a source of electrophilic bromine. Its utility extends to various chemical transformations, including bromination and oxidation reactions, making it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an indepth overview of the physical and chemical properties of **N-Bromoacetamide**, detailed experimental protocols, and a mechanistic understanding of its key reactions, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

N-Bromoacetamide is a white to off-white crystalline solid.[1] It is sensitive to light, moisture, and heat, and it decomposes rapidly at elevated temperatures.[2][3] Proper storage in a cool, dark, and dry place is essential to maintain its stability and reactivity.[1][2]

Physical Properties

A summary of the key physical properties of **N-Bromoacetamide** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C ₂ H ₄ BrNO	
Molecular Weight	137.96 g/mol	-
Melting Point	102-106 °C	_
Boiling Point	127-130 °C at 16 Torr	-
Appearance	White to off-white powder/needles	_
Solubility	Soluble in water and THF. Poorly soluble in hexane and ethers.	

Chemical Properties

The chemical reactivity of **N-Bromoacetamide** is dominated by the electrophilic nature of the bromine atom, which is attached to a nitrogen atom adjacent to an electron-withdrawing carbonyl group. This polarization facilitates its role as a brominating agent and an oxidant.

Property	Description	Reference
Reactivity	Acts as a source of electrophilic bromine for addition reactions to alkenes and as an oxidizing agent for alcohols.	
Stability	Unstable to light, heat, and moisture. Should be stored in a cool, dark place.	
рКа	9.41 ± 0.46 (Predicted)	_

Spectral Data



The following table summarizes the characteristic spectral data for **N-Bromoacetamide**, aiding in its identification and characterization.

Spectrum Type	Characteristic Peaks	Reference
¹³ C NMR	Signals corresponding to the methyl carbon and the carbonyl carbon.	
Infrared (IR)	Absorption bands characteristic of the N-H bond (around 2.93 µm) and the carbonyl group (C=O). The N-H fundamental band intensity can be related to the brominating activity of the N-Br bond.	
Mass Spectrometry	Molecular ion peak corresponding to its molecular weight.	_

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of **N-Bromoacetamide** in research and development.

Synthesis of N-Bromoacetamide

The following protocol is adapted from Organic Syntheses, a trusted source for reliable chemical preparations.

Materials:

- Acetamide (0.34 mole)
- Bromine (0.34 mole)
- 50% Potassium hydroxide solution (ice-cold)



- Chloroform
- Hexane
- Sodium sulfate (anhydrous)
- Sodium chloride

Procedure:

- Dissolve acetamide in bromine in a 500-mL Erlenmeyer flask and cool the solution to 0–5 °C in an ice bath.
- Slowly add ice-cold 50% potassium hydroxide solution with continuous swirling and cooling until the solution turns a light yellow color.
- Allow the reaction mixture, which will become nearly solid, to stand at 0-5 °C for 2-3 hours.
- Add sodium chloride and chloroform to the mixture and warm it on a steam bath with vigorous swirling.
- Decant the clear chloroform layer. Repeat the extraction with two more portions of chloroform.
- Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
- Filter the solution and add hexane with swirling to induce crystallization. White needles of N-bromoacetamide will form.
- Cool the mixture for 1–2 hours to maximize crystal formation, then collect the crystals by suction filtration.
- Wash the crystals with hexane and allow them to air-dry.

Purification by Recrystallization

Impurities in **N-Bromoacetamide**, such as N,N-dibromoacetamide, can be removed by recrystallization.



Materials:

- Crude N-Bromoacetamide
- Chloroform
- Hexane

Procedure:

- Dissolve the crude N-Bromoacetamide in a minimal amount of hot chloroform.
- If insoluble impurities are present, perform a hot filtration.
- Add hexane to the hot solution until cloudiness persists.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane.
- Dry the crystals under vacuum.

Purity Assay (Iodometric Titration)

The purity of the synthesized **N-Bromoacetamide** can be determined by iodometric titration.

Procedure:

- Accurately weigh a sample of N-Bromoacetamide and dissolve it in water.
- Add a solution of potassium iodide in water.
- · Acidify the solution with sulfuric acid.
- Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

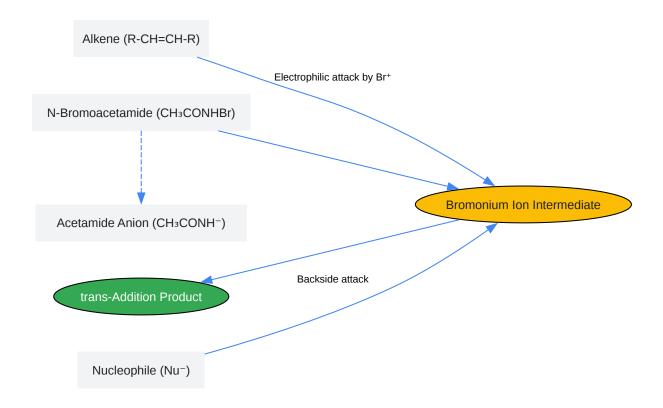


Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of reactions involving **N-Bromoacetamide** is key to optimizing reaction conditions and predicting outcomes.

Bromination of Alkenes

N-Bromoacetamide is particularly effective for the addition of bromine to alkenes, often proceeding via an ionic mechanism. Unlike other N-bromo compounds like N-bromosuccinimide (NBS), NBA favors addition reactions over allylic substitution. The reaction is initiated by the electrophilic attack of the positively polarized bromine atom of NBA on the electron-rich double bond of the alkene. This leads to the formation of a cyclic bromonium ion intermediate. A subsequent nucleophilic attack on one of the carbon atoms of the bromonium ion from the side opposite to the bromine atom results in the formation of a 1,2-trans addition product. The choice of nucleophile can be varied to obtain different products, such as bromohydrins (with water), bromoethers (with alcohols), or bromoacetates (with acetic acid).



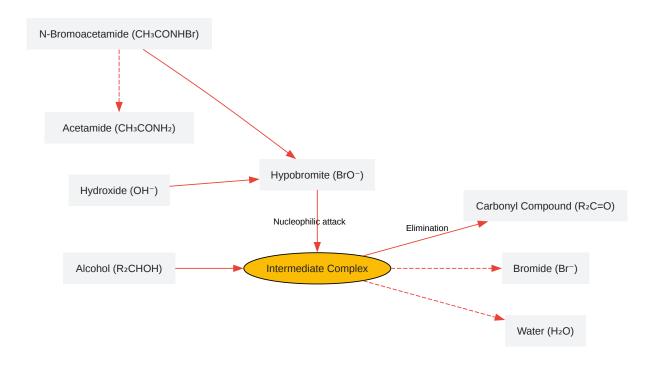


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Caption: Ionic mechanism for the bromination of an alkene by **N-Bromoacetamide**.

Oxidation of Alcohols

N-Bromoacetamide can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. In alkaline solutions, the reaction is proposed to proceed through the formation of a hypobromite ion as the reactive oxidizing species. The mechanism involves a rate-determining nucleophilic attack of the hypobromite ion on the alcohol molecule.



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